molecular formula C19H26N2O3 B3926865 3-(3,5-dimethyl-1-piperidinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-(3,5-dimethyl-1-piperidinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B3926865
M. Wt: 330.4 g/mol
InChI Key: OUXYCWKAVWSYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1-piperidinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as Etizolam, is a benzodiazepine analog that is widely used in scientific research. Etizolam is a potent anxiolytic and sedative drug that has been shown to have a high affinity for the benzodiazepine receptor.

Mechanism of Action

3-(3,5-dimethyl-1-piperidinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts on the central nervous system by enhancing the activity of the GABA-A receptor. This leads to an increase in the inhibitory effects of GABA, resulting in sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine and acetylcholine in the brain, while increasing the release of serotonin. Additionally, this compound has been shown to increase the activity of the HPA axis, leading to an increase in cortisol levels.

Advantages and Limitations for Lab Experiments

3-(3,5-dimethyl-1-piperidinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has a number of advantages for use in lab experiments. It is highly potent, with a low effective dose. Additionally, it has a relatively short half-life, allowing for rapid onset and offset of effects. However, this compound has a number of limitations, including its potential for abuse and dependence, as well as its potential to cause respiratory depression at high doses.

Future Directions

There are a number of future directions for research on 3-(3,5-dimethyl-1-piperidinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of research could focus on the development of novel analogs with improved pharmacological properties. Additionally, research could focus on the development of new therapeutic applications for this compound, such as in the treatment of depression or post-traumatic stress disorder. Finally, research could focus on the development of new formulations of this compound that could improve its safety and efficacy for use in clinical settings.
Conclusion:
In conclusion, this compound is a potent anxiolytic and sedative drug that has a number of scientific research applications. It acts on the central nervous system by enhancing the activity of the GABA-A receptor, leading to sedation, anxiolysis, and muscle relaxation. While this compound has a number of advantages for use in lab experiments, it also has a number of limitations, including its potential for abuse and dependence. However, there are a number of future directions for research on this compound, including the development of novel analogs and new therapeutic applications.

Scientific Research Applications

3-(3,5-dimethyl-1-piperidinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is widely used in scientific research due to its potent anxiolytic and sedative effects. It has been shown to be effective in the treatment of anxiety disorders, insomnia, and other related conditions. Additionally, this compound has been used as a tool to study the effects of benzodiazepines on the central nervous system.

properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-4-24-16-7-5-15(6-8-16)21-18(22)10-17(19(21)23)20-11-13(2)9-14(3)12-20/h5-8,13-14,17H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXYCWKAVWSYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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